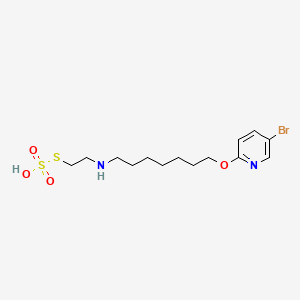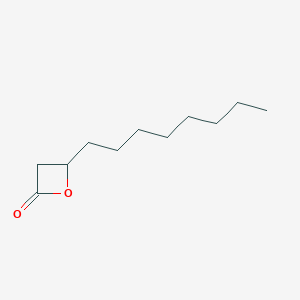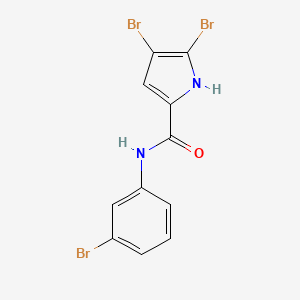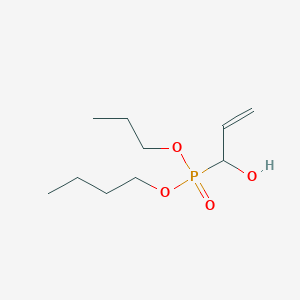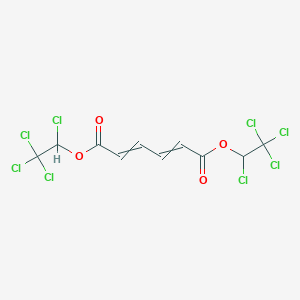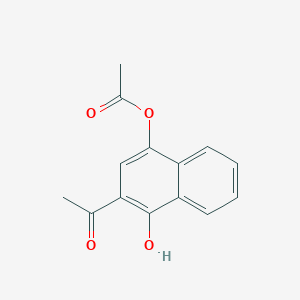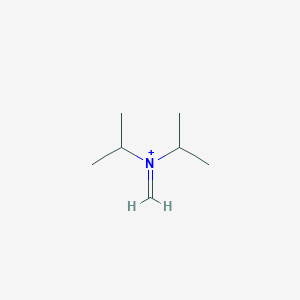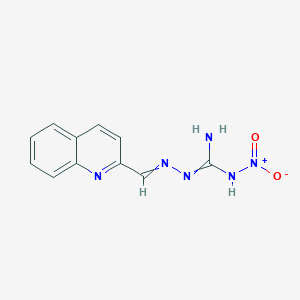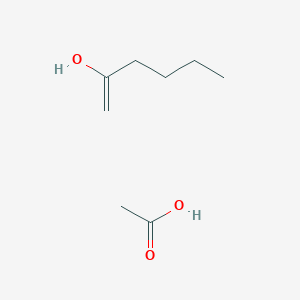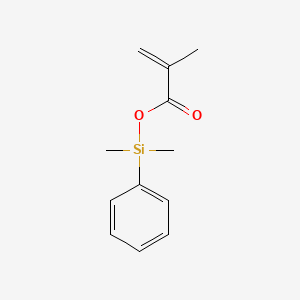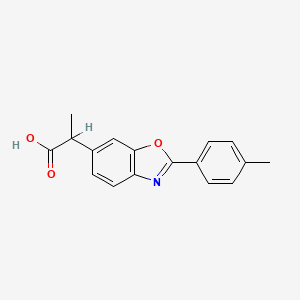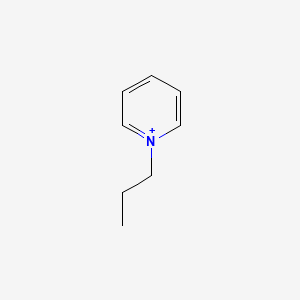
1-Propylpyridin-1-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propylpyridin-1-ium is an organic compound with the molecular formula C8H12N. It is a member of the pyridinium family, characterized by a pyridine ring with a propyl group attached to the nitrogen atom. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Preparation Methods
1-Propylpyridin-1-ium can be synthesized through several methods. One common synthetic route involves the reaction of propyl quaternary ammonium bromide with pyridine. The reaction typically occurs under controlled conditions, such as room temperature and in a sealed environment to prevent contamination . Industrial production methods often involve large-scale synthesis using similar reaction conditions but with optimized parameters to increase yield and purity.
Chemical Reactions Analysis
1-Propylpyridin-1-ium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents like water or organic solvents. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Propylpyridin-1-ium has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in organic synthesis reactions, such as nucleophilic substitution reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used as a colloidal surfactant and a lipid double chain agent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-Propylpyridin-1-ium involves its interaction with molecular targets and pathways. In biological systems, it can interact with cellular membranes and proteins, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1-Propylpyridin-1-ium can be compared with other similar compounds, such as:
N-methylpyridinium: Similar in structure but with a methyl group instead of a propyl group.
Pyridinium salts: A broader category that includes various substituted pyridinium compounds.
The uniqueness of this compound lies in its specific propyl substitution, which imparts distinct chemical and physical properties compared to other pyridinium compounds.
Conclusion
This compound is a versatile compound with significant applications in various scientific fields. Its unique properties and reactivity make it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-propylpyridin-1-ium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N/c1-2-6-9-7-4-3-5-8-9/h3-5,7-8H,2,6H2,1H3/q+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRTKBIFIDSNKCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[N+]1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N+ |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00276642 |
Source


|
| Record name | 1-propylpyridin-1-ium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00276642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.19 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
45705-28-0 |
Source


|
| Record name | 1-propylpyridin-1-ium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00276642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

